molecular formula C15H24O7S B1679202 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS No. 77544-60-6

2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B1679202
CAS RN: 77544-60-6
M. Wt: 348.4 g/mol
InChI Key: FGDJUEZBMFELRW-UHFFFAOYSA-N
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Description

“2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 77544-68-4 . It has a molecular weight of 304.36 and its molecular formula is C13H20O6S . It is also known by other names such as “Tos-PEG3-alcohol”, “Tos-PEG3”, and "Tetraethylene glycol monotosylate" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20O6S/c1-12-2-4-13 (5-3-12)20 (15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 . The Canonical SMILES representation is CC1=CC=C (C=C1)S (=O) (=O)OCCOCCOCCOCCO .


Chemical Reactions Analysis

The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions . This suggests that it can participate in reactions where a nucleophile replaces the tosyl group.


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or viscous liquid or solid . It has a predicted density of 1.234±0.06 g/cm3 and a predicted boiling point of 460.0±35.0 °C .

Scientific Research Applications

Nanomedicine Application

  • PEGylated Poly(diselenide-phosphate) Nanogel : This compound is used in the design of a redox-responsive PEGylated poly(diselenide-phosphate) nanogel for cancer therapy. Its biocompatibility and biodegradability make it suitable for encapsulating hydrophobic anticancer drugs, enhancing cancer treatment efficacy with minimal toxicity to normal cells (Li et al., 2015).

Material Science and Polymer Chemistry

  • Metallophthalocyanines Synthesis : This chemical serves as a monomer in the synthesis of new long-chain-substituted polymeric metal-free and metallophthalocyanines, which are important in material science for their unique electronic and optical properties (Bıyıklıoğlu & Kantekin, 2008).
  • Polymer Synthesis : It is utilized in synthesizing various polymers with specific properties, including poly(ether-ester) azo polymers designed for colon targeting and poly(phenylacetylene)s carrying oligo(ethylene oxide) pendants. These polymers find applications in biodegradable materials and specialized chemical applications (Samyn et al., 1995; Chen, Cheuk, & Tang, 2006).

Pharmaceutical and Drug Design

  • Drug Synthesis : This compound is involved in the synthesis of various drugs and pharmaceuticals. For example, it's used in the synthesis of novel quinazolinone derivatives, which have shown significant antimicrobial activity (Habib, Hassan, & El‐Mekabaty, 2013).
  • PET Imaging Probes : In the field of medical imaging, it contributes to the synthesis of radiofluoro-pegylated phenylbenzoxazole derivatives, which are potential PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease (Cui et al., 2012).

Safety And Hazards

When handling this compound, appropriate personal protective equipment such as protective gloves and safety goggles should be worn . It is also important to ensure good ventilation in the working environment and avoid direct contact with skin, eyes, or respiratory tract . The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .

properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O7S/c1-14-2-4-15(5-3-14)23(17,18)22-13-12-21-11-10-20-9-8-19-7-6-16/h2-5,16H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDJUEZBMFELRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

CAS RN

77544-60-6
Record name 77544-60-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 250-mL round-bottom flask was placed a solution of tetraethylene glycol (50 g, 257.47 mmol, 9.81 equiv) in DCM (150 mL) and triethylamine (8 g, 79.05 mmol, 3.01 equiv). This was followed by the addition of a solution of 4-methylbenzene-1-sulfonyl chloride (5.0 g, 26.23 mmol, 1.00 equiv) in DCM (10 mL) dropwise with stirring at 0° C. The resulting solution was stirred for 2 h at room temperature, at which time it was diluted with 200 ml of hydrogen chloride (3N aq.). The resulting solution was extracted with 2×150 mL of DCM and the combined organic layers were washed with 3×150 mL of saturated sodium bicarbonate. The mixture was dried over sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:5˜ethyl acetate). This resulted in 7.0 g (77%) of 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate as colorless oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A cold (0°) solution of 23.3 g of tetraethylene glycol and 19 g of pyridine in 100 ml of methylene chloride, is treated portionwise while stirring vigorously with a total of 19 g of p-toluenesulphonyl chloride. After completion of the addition the mixture is stirred at room temperature for a further 5 hours. 200 ml of methylene chloride and 100 ml of water are then added thereto and the organic phase is separated. The organic phase is washed successively with 100 ml of 2N hydrochloric acid, 100 ml of 5% sodium hydrogen carbonate solution and 100 ml of water and dried over sodium sulphate. The solvent is removed in a vacuum and the residue is chromatographed over 400 g of silica gel with methylene chloride-ethyl acetate-methanol (5:4:1) as the eluent. In addition to small amounts of tetraethylene glycol ditosylate there are isolated 17 g of tetraethylene glycol monotosylate as a colourless liquid. RF (silica gel/methylene chloride-ethyl acetate-methanol 5:4:1): 0.6.
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
G Burgy, T Tahtouh, E Durieu, B Foll-Josselin… - European Journal of …, 2013 - Elsevier
Leucettines, a family of marine sponge-derived 2-aminoimidazolone alkaloids, are potent inhibitors of DYRKs (dual-specificity, tyrosine phosphorylation regulated kinases) and CLKs (…
Number of citations: 38 www.sciencedirect.com
T Cheminski, T de Figueiredo Neves, PM Silva… - Journal of …, 2019 - Elsevier
The covalent functionalization of GO has been reported since it can provide specific anchoring centers to adsorption process. Many modifications on GO surface by grafting of …
Number of citations: 25 www.sciencedirect.com
PS Shirude, VA Kumar, KN Ganesh - 2005 - Wiley Online Library
N7‐Alkyl‐substituted guanine (N7G) as a CH + mimic has been introduced into aminoethylglycyl PNA (aegPNA) forming a hairpin through a neutral linker derived from bis(tetraethylene…
O Jacobson, Z Wang, G Yu, Y Ma, X Chen… - Bioorganic & medicinal …, 2019 - Elsevier
The efficient radiosynthesis of biomolecules utilizing minute quantities of maleimide substrate is important for availability of novel peptide molecular imaging agents. We evaluated both 3…
Number of citations: 1 www.sciencedirect.com
M Juríček, JC Barnes, NL Strutt, NA Vermeulen… - Chemical …, 2014 - pubs.rsc.org
A donor–acceptor [2]catenane, in which an extended tetracationic cyclophane is mechanically interlocked by a porphyrin-containing macrocycle, was synthesised using a template-…
Number of citations: 38 pubs.rsc.org
WC Lee, SH Lee, N Denora, V Laquintana… - … and Molecular Probes, 2019 - koreascience.kr
In our previous studies, we developed a 18 F-labeled TSPO-binding ligand, named [18 F] CB251, which has been proved to be a promising TSPO-binding PET radiotracer for the …
Number of citations: 2 koreascience.kr
J Cardoso, O Soria-Arteche, G Vázquez… - The Journal of …, 2010 - ACS Publications
In this work we report the synthesis and physical properties (thermal stability, diffraction patterns, and conductivity measurements) of a methacrylate-type polymer with zwitterionic …
Number of citations: 30 pubs.acs.org
BJ Ravoo - pstorage-acs-6854636.s3 …
NaNO2 (1.2 eq.) dissolved in a minimum amount of water was added dropwise to a solution of aniline(1.0 eq.) in AcOH(1.5 mL/mmol) and HCl(12 M, 0.23 mL/mmol) at 0 C. After stirring …
G Bourne - 2019 - cedar.wwu.edu
Cations have been shown to modify a variety of properties of transition metals, including bite angle, isomerization, substrate control, and catalytic activation. Herein describes the …
Number of citations: 2 cedar.wwu.edu
R Wang, J Ding, Y Zhang - New Journal of Chemistry, 2019 - pubs.rsc.org
Fluorescent organic particles are important in a number of areas, including medical imaging; hence, the development of organic materials that exhibit aggregation-induced emissions is …
Number of citations: 11 pubs.rsc.org

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